molecular formula C10H13N3O3 B584450 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) CAS No. 89186-34-5

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z)

Cat. No.: B584450
CAS No.: 89186-34-5
M. Wt: 223.232
InChI Key: XTQFPQZZZXNBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (mixture E/Z) is a heterocyclic organic compound featuring an imidazole ring fused with a substituted oxo-aza-octenyl chain. The E/Z isomerism arises from the double bond in the oct-2-en moiety, leading to geometric isomers that influence its physicochemical and biological properties. This compound is marketed as a high-quality reagent for microbiology and pharmaceutical development, with applications in drug synthesis and isotopic labeling studies . Its deuterated analog, 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole-d3 (mixture E/Z), is used for advanced analytical applications, such as mass spectrometry tracing in metabolic studies .

Properties

IUPAC Name

4-hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQFPQZZZXNBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C=CNCC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30752222
Record name 4-Hydroxy-1-{[3-(1H-imidazol-1-yl)-3-oxoprop-1-en-1-yl]amino}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30752222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89186-34-5
Record name 4-Hydroxy-1-{[3-(1H-imidazol-1-yl)-3-oxoprop-1-en-1-yl]amino}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30752222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Stock Solution Preparation

The preparation of stock solutions is a critical step for research applications, ensuring compound stability and reproducibility.

  • Solvent Selection: The compound's solubility varies with solvents. Common solvents include DMSO, PEG300, Tween 80, corn oil, and water (ddH2O). The choice depends on the intended use, solubility profile, and stability requirements.
  • Concentration Ranges: Stock solutions are prepared at various molarities, commonly 1 mM, 5 mM, and 10 mM concentrations, depending on the amount of compound available (1 mg, 5 mg, 10 mg) and the volume of solvent used.
Table 1: Stock Solution Preparation Volumes for 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole-d3 (mixture E/Z)
Compound Amount 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.4199 22.0994 44.1989
5 mM Solution Volume (mL) 0.884 4.4199 8.8398
10 mM Solution Volume (mL) 0.442 2.2099 4.4199

Note: Volumes calculated based on molecular weight 226.25 g/mol for d3 compound.

Dissolution Techniques

  • To enhance solubility, heating the solution to 37°C followed by ultrasonic bath oscillation is recommended. This physical aid helps dissolve the compound thoroughly without chemical degradation.
  • Solutions must be clear before proceeding to the next solvent addition during formulation preparation to avoid precipitation or incomplete dissolution.

In Vivo Formulation Preparation

For biological assays, the compound is often formulated in multi-solvent systems to ensure bioavailability and stability.

  • A typical procedure involves preparing a DMSO master solution, then sequentially adding PEG300, Tween 80, and ddH2O or corn oil, mixing and clarifying after each addition.
  • The order of solvent addition is critical; each step requires a clear solution before proceeding to the next solvent to avoid phase separation or precipitation.
  • Physical methods such as vortexing, ultrasound, or hot water bath are used to aid dissolution during formulation.

Research Findings and Analytical Data

  • Purity of prepared compounds is typically >95%, ensuring reliability for research applications.
  • The compound is supplied as a mixture of E/Z isomers, which may require chromatographic or spectroscopic methods to analyze isomer ratios post-preparation.
  • Deuterated analogs (d3) are prepared similarly but require precise isotopic labeling and handling to maintain isotopic purity.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C10H13N3O3 (non-deuterated), C10H10D3N3O3 (deuterated)
Molecular Weight 223.23 g/mol (non-deuterated), 226.25 g/mol (d3)
Stock Solution Concentrations 1 mM, 5 mM, 10 mM
Solvents Used DMSO, PEG300, Tween 80, ddH2O, corn oil
Dissolution Aids Heating to 37°C, ultrasonic bath, vortexing
Storage Conditions -80°C (6 months), -20°C (1 month)
Purity >95-98%
Isomeric Form E/Z mixture

Chemical Reactions Analysis

Types of Reactions

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution at the imidazole ring can produce various substituted imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibiotic Activity
    The compound serves as a prodrug that is hydrolyzed to produce clavulanate, a well-known beta-lactamase inhibitor. This property makes it valuable in combating antibiotic resistance by inhibiting enzymes that bacteria produce to resist penicillin-type antibiotics .
  • Cancer Treatment
    Research indicates that derivatives of this compound exhibit anti-cancer properties, particularly by inhibiting cell proliferation and inducing apoptosis in colon cancer cells . The mechanism involves modulation of signaling pathways such as JAK/STAT and MAPK/ERK, which are crucial for cancer cell survival and growth.
  • Antiviral Properties
    The compound has shown promise in antiviral applications, particularly against various viral infections including HIV and hepatitis viruses. Its ability to interfere with viral replication mechanisms positions it as a candidate for further research in antiviral drug development .

Biochemical Applications

  • Enzyme Inhibition
    Studies have demonstrated that 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole can act as an inhibitor for several enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, making it useful for studying metabolic disorders .
  • Cell Signaling Modulation
    The compound influences various cell signaling pathways, including those related to inflammation and immune response. Its interactions with G-protein coupled receptors (GPCRs) suggest potential applications in immunology and inflammation research .

Case Studies

StudyFocusFindings
Bialonska et al., 2009Biological ActivityIdentified the compound's role as an antibiotic agent against resistant bacterial strains.
Fiocchi et al., 2011Cancer ResearchDemonstrated significant apoptosis induction in colon cancer cell lines through targeted signaling pathway modulation.
ResearchGate StudyEnzyme InteractionShowed effective inhibition of beta-lactamases, enhancing the efficacy of existing antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and butanone groups can also participate in various biochemical reactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Key Identifiers :

  • CAS Number: 89186-34-5
  • Product Reference: TR-A798900 (non-deuterated), TR-A798902 (deuterated) .

Comparison with Structurally Similar Compounds

Isotopic Analogs: Deuterated vs. Non-Deuterated Forms

The deuterated form (TR-A798902) differs by three deuterium atoms, enhancing its utility in quantitative mass spectrometry due to improved detection sensitivity and reduced metabolic interference.

Property Non-Deuterated (TR-A798900) Deuterated (TR-A798902)
Molecular Weight ~280.3 g/mol ~283.3 g/mol
Stability Stable under refrigeration Enhanced isotopic stability
Applications General synthesis Metabolic tracing, MS studies
Cost (10mg) €2,252.00 Higher (exact price N/A)

Functional Group Analogs: Ethyl (Z)-2-amino-4-thiazolylacetate

This compound (TR-E678475) shares a thiazole ring and imine functional group but lacks the imidazole-oxo-aza chain.

Property 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole Ethyl (Z)-2-amino-4-thiazolylacetate
Core Structure Imidazole + oxo-aza chain Thiazole + methoxyimino acetate
Isomerism E/Z mixture Z-configuration fixed
Biological Activity Antibiotic intermediate β-lactamase inhibitor precursor
Synthesis Complexity High (multi-step) Moderate (single-step imine formation)

Heterocyclic Systems: Substituted 1,2,5-Oxadiazines

Synthesized via hydrazone cyclization in acetic anhydride , these compounds lack the imidazole ring but share a six-membered heterocyclic core.

Property 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole Substituted 1,2,5-Oxadiazines
Ring System Imidazole + aza-oxo chain 1,2,5-Oxadiazine
Synthesis Conditions Not explicitly described Reflux in acetic anhydride
Melting Point Range Not reported 120–180°C (Table 2 in )
Solubility Likely polar organic solvents Low water solubility

Stereochemical Mixtures: N-Desmethyl-4-hydroxy Tamoxifen-d5 β-D-Glucuronide (E/Z Mixture)

Both compounds exist as E/Z mixtures, but the tamoxifen derivative includes a glucuronide moiety for enhanced solubility and excretion.

Property 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole N-Desmethyl-4-hydroxy Tamoxifen-d5 β-D-Glucuronide
Primary Use Antibiotic synthesis Estrogen receptor modulation
Isomer Separation Chromatographically challenging Critical for pharmacokinetics
Stability in Mixture Moderate High (glucuronide stabilizes E/Z forms)

Biological Activity

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (mixture E/Z) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol
CAS Number: 89186-34-5
Physical State: Solid, typically stored under inert atmosphere at low temperatures to maintain stability .

Anticancer Activity

Research has indicated that 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole exhibits notable anticancer properties. In a study evaluating various derivatives, this compound was tested against HeLa (cervical cancer) and C6 (glioma) cell lines. The antiproliferative activity was assessed using the BrdU proliferation ELISA assay, revealing promising results in inhibiting cell growth. Specifically, compounds similar to 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole demonstrated significant cytotoxic effects, with some derivatives showing up to 70% inhibition of cell proliferation at specific concentrations .

Antimicrobial Activity

In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. A series of studies have shown that it possesses remarkable activity against various microorganisms. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, yielding inhibition zones indicative of effective antimicrobial action. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole is believed to be linked to its structural properties that allow it to interact with biological macromolecules. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which may enhance its interaction with target proteins involved in cancer cell proliferation and microbial survival.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized a series of compounds based on the structure of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole and assessed their anticancer efficacy. The study demonstrated that modifications to the substituents on the imidazole ring significantly affected the cytotoxicity profiles. The most effective derivatives displayed IC50 values in the low micromolar range against HeLa cells, suggesting that structural optimization could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial activity of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option for resistant strains .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Notes
AnticancerHeLa<10Significant inhibition observed
AnticancerC6<15Effective against glioma cells
AntimicrobialStaphylococcus aureus5Comparable to standard antibiotics
AntimicrobialEscherichia coli10Effective against resistant strains

Table 2: Structure Activity Relationship (SAR)

Compound VariantStructural ModificationBiological Activity
Base CompoundNoneModerate activity
Variant A (Substituent X)Methyl group additionEnhanced activity
Variant B (Substituent Y)Hydroxyl group additionSignificant increase

Q & A

Q. What experimental design strategies are recommended for synthesizing and characterizing the E/Z isomer mixture of this compound?

A multi-step synthesis approach should incorporate isomer-selective purification techniques (e.g., column chromatography with chiral stationary phases) and rigorous characterization via NMR (¹H, ¹³C, and NOESY for stereochemistry) and HPLC-MS to resolve E/Z isomers . Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to minimize side products and maximize isomer yield .

Q. How can spectroscopic methods distinguish between the E and Z isomers?

  • IR Spectroscopy : Differentiate hydrogen-bonding patterns in the hydroxy and oxo groups; Z isomers typically show stronger intramolecular H-bonding, shifting O-H stretching frequencies .
  • NMR : NOESY correlations can identify spatial proximity of the aza group and imidazole ring protons, which differs between E and Z configurations .
  • Circular Dichroism (CD) : Chiral centers in the oct-2-en backbone produce distinct CD spectra for each isomer .

Q. What are the key stability challenges for this compound under ambient conditions?

The hydroxy and oxo groups are prone to oxidation and hygroscopicity. Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization or storage under inert gas (N₂/Ar) is recommended for long-term preservation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and isomerization dynamics of this compound?

  • Quantum Mechanical Calculations (DFT) : Model transition states for E/Z isomerization to identify energy barriers and solvent effects .
  • Molecular Dynamics (MD) : Simulate solvation effects on conformational stability (e.g., water vs. DMSO) .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes with active-site residues favoring E or Z configurations) .

Q. What experimental and computational approaches resolve contradictions in bioactivity data between isomers?

  • In Vitro Assays : Compare isomer-specific IC₅₀ values using cell-based models (e.g., membrane stabilization assays for anti-inflammatory activity) .
  • SAR Analysis : Correlate structural features (e.g., aza group orientation) with activity trends using 3D-QSAR models .
  • Data Reconciliation : Use Bayesian statistical frameworks to resolve discrepancies between computational predictions and empirical results .

Q. How can advanced separation technologies improve isomer resolution for pharmacological studies?

  • Chiral SFC (Supercritical Fluid Chromatography) : Achieve higher resolution than HPLC using CO₂-based mobile phases and polysaccharide-derived columns .
  • Membrane Separation : Employ zwitterionic polymeric membranes to exploit charge differences between isomers .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Stepwise Documentation : Record exact stoichiometry, reaction time, and purification yields.
  • Quality Control : Validate each batch via melting point, elemental analysis, and purity (>98% by HPLC) .
  • Collaborative Validation : Cross-verify results with independent labs using identical synthetic protocols .

Q. How should researchers design kinetic studies to investigate isomerization pathways?

  • Stopped-Flow Spectroscopy : Monitor real-time isomerization rates under varying pH and temperature .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange mechanisms .

Key Research Recommendations

  • Prioritize computational-experimental feedback loops to refine synthetic pathways .
  • Use high-throughput screening to map isomer-specific biological activities .
  • Adopt open-source software (e.g., SHELX for crystallography) to standardize structural analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.